molecular formula C17H13ClFNO2S B2715543 2-chloro-4-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide CAS No. 1219914-21-2

2-chloro-4-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide

Cat. No.: B2715543
CAS No.: 1219914-21-2
M. Wt: 349.8
InChI Key: OFPZCGPNXDCLIQ-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a synthetic benzamide derivative intended for research use only in medicinal chemistry and drug discovery. This compound features a multi-heterocyclic structure, incorporating furan and thiophene rings, which are privileged scaffolds in the development of pharmacologically active molecules. Related benzamide and heterocyclic compounds have demonstrated significant potential in antiviral research, particularly as inhibitors targeting viral proteins . Its structural profile suggests potential application in exploring structure-activity relationships (SAR) for novel therapeutic agents, especially in the development of inhibitors against challenging targets such as the HIV-1 capsid protein . Researchers can utilize this compound as a key intermediate or lead compound for further chemical optimization and biological evaluation in virology and oncology. For research use only. Not for human or veterinary use.

Properties

IUPAC Name

2-chloro-4-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClFNO2S/c18-16-8-13(19)3-4-15(16)17(21)20(9-12-5-7-23-11-12)10-14-2-1-6-22-14/h1-8,11H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFPZCGPNXDCLIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CN(CC2=CSC=C2)C(=O)C3=C(C=C(C=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClFNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-chloro-4-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews the available literature on its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C15H14ClFN2OC_{15}H_{14}ClFN_2O with a molecular weight of approximately 300.74 g/mol. The structure features a benzamide core with substituents that include a chloro group, a fluoro group, and heterocyclic moieties such as furan and thiophene, which may contribute to its unique reactivity and biological activity.

PropertyValue
Molecular FormulaC15H14ClFN2OC_{15}H_{14}ClFN_2O
Molecular Weight300.74 g/mol
Chloro GroupPresent
Fluoro GroupPresent
HeterocyclesFuran, Thiophene

Anticancer Properties

Preliminary studies indicate that compounds with structural similarities to 2-chloro-4-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide exhibit anticancer properties. For instance, compounds featuring halogenated aromatic systems have shown promising results in various in vitro assays targeting cancer cell lines. Research has suggested that this compound may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.

While detailed mechanisms specific to 2-chloro-4-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide are not yet elucidated, it is hypothesized that its biological activity may be attributed to its ability to bind to key enzymes or receptors involved in disease pathways. The presence of halogen atoms and heterocycles in its structure could enhance its binding affinity and specificity towards biological targets.

In Vitro Studies

In vitro studies on structurally related compounds have shown varying degrees of cytotoxicity against cancer cell lines. For example, compounds with similar benzamide structures have been reported to exhibit IC50 values in the micromolar range against various cancer types, indicating significant potential for further exploration.

In Vivo Studies

Although direct studies on 2-chloro-4-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide are sparse, analogs have been tested in xenograft models, demonstrating tumor growth inhibition percentages ranging from 40% to 50%. These findings suggest that this class of compounds warrants further investigation for their therapeutic potential.

Scientific Research Applications

Biological Applications

Preliminary studies suggest that 2-chloro-4-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide may exhibit several biological activities:

Anticancer Activity

Compounds with similar structural features have shown promise in anticancer assays. For instance, derivatives with halogenated aromatic systems have been noted for their ability to inhibit cancer cell proliferation. The presence of both furan and thiophene rings may enhance the compound's interaction with cancer-related targets, potentially leading to effective therapeutic agents against various cancers.

Anti-inflammatory Properties

The compound may also possess anti-inflammatory properties. Research indicates that compounds with similar functionalities can modulate inflammatory pathways, suggesting that further investigation into this compound could reveal significant anti-inflammatory effects .

Antimicrobial Potential

There is emerging evidence that compounds similar to 2-chloro-4-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide exhibit antimicrobial activity. The unique combination of halogenated and heterocyclic structures may contribute to their effectiveness against a range of pathogens .

Comparison with Similar Compounds

Halogen Substituent Variations

  • 2,4-Dichloro-N-(4-chlorophenyl)-N-(furan-2-ylmethyl)benzamide (Compound 53) : Core: 2,4-Dichloro (vs. 2-chloro-4-fluoro in the target compound). N-Substituents: 4-Chlorophenyl and furan-2-ylmethyl (vs. thiophen-3-ylmethyl in the target). Biological Activity: Exhibits inhibitory activity against Trypanosoma brucei (EC₅₀ = 0.8 µM).
  • 4-Fluoro-N-[3-(2-fluorophenyl)-4-methyl-2,3-dihydro-2-thienylidene]-benzamide : Core: 4-Fluoro (shared with the target compound). Substituents: Di-hydrothienylidene fused with a 2-fluorophenyl group. The thienylidene group may enhance binding to hydrophobic pockets compared to the thiophen-3-ylmethyl group in the target.

Heterocyclic N-Substituents

  • 2,4-Dichloro-N-(4-chlorophenyl)-N-(thiophen-2-ylmethyl)benzamide (Compound 54) :

    • N-Substituents: Thiophen-2-ylmethyl (vs. thiophen-3-ylmethyl in the target).
    • Activity: Lower antiparasitic potency (EC₅₀ = 2.5 µM) compared to Compound 53, indicating that substituent position on thiophene significantly impacts efficacy. The 3-position may offer steric advantages in target engagement.
  • S-Alkylated 1,2,4-Triazoles (Compounds 10–15) :

    • Core: Triazole-thione with sulfonyl and fluorophenyl groups.
    • Relevance: Demonstrates the importance of heterocyclic硫酮 tautomerism (observed in IR spectra, νC=S = 1247–1255 cm⁻¹) for stability and activity. The target compound’s furan and thiophene groups may similarly influence tautomeric equilibria.

Physicochemical Properties

  • Molecular Weight : ~400 g/mol (estimated), within the acceptable range for drug-like molecules.

Data Tables

Table 2: Key Spectral Data for Analogous Compounds

Compound Class IR Features (cm⁻¹) NMR Shifts (¹H, ppm) Reference
Hydrazinecarbothioamides νC=S: 1243–1258; νC=O: 1663–1682 NH: δ 7.5–8.5 (broad)
1,2,4-Triazole-thiones νC=S: 1247–1255; νNH: 3278–3414 Aromatic H: δ 6.8–7.9
Target Compound (Predicted) νC=O: ~1680; νC-Cl/F: 700–800 Furan/Thiophene H: δ 6.5–7.2

Q & A

Q. What synthetic methodologies are suitable for preparing 2-chloro-4-fluoro-N-(furan-2-ylmethyl)-N-(thiophen-3-ylmethyl)benzamide?

The compound can be synthesized via sequential alkylation and benzoylation reactions. For example, furan-2-ylmethyl and thiophen-3-ylmethyl groups are introduced through reductive alkylation of amines with aldehydes (e.g., furfural or thiophene carboxaldehyde), followed by coupling with 2-chloro-4-fluorobenzoyl chloride. Purification typically involves silica gel chromatography or recrystallization .

Key Steps :

  • Alkylation of amines with heteroaromatic aldehydes under reductive conditions (e.g., NaBH4 or catalytic hydrogenation).
  • Benzoylation using 2-chloro-4-fluorobenzoyl chloride in dichloromethane with a base (e.g., triethylamine).
  • Final purification via column chromatography (hexane/ethyl acetate gradients) .

Q. How can spectroscopic techniques (NMR, MS) confirm the structure of this compound?

  • 1H NMR : Signals for furan (δ 6.2–7.4 ppm) and thiophene (δ 7.0–7.5 ppm) protons, along with benzamide aromatic protons (δ 7.3–8.1 ppm). The N-CH2 groups appear as singlets or multiplets near δ 4.5–5.5 ppm.
  • ESI-MS : Molecular ion peak [M+H]+ consistent with the molecular formula (C18H14ClFNO2S). Fragment ions may include loss of furan/thiophene substituents .

Q. What are common challenges in synthesizing N,N-dialkylated benzamide derivatives?

  • Regioselectivity : Competing alkylation at alternate amine sites can occur, requiring controlled stoichiometry and reaction time.
  • Purification : Separation of diastereomers or byproducts (e.g., mono-alkylated intermediates) may necessitate gradient elution in chromatography .

Advanced Research Questions

Q. How can X-ray crystallography resolve conformational ambiguities in this compound?

Single-crystal X-ray diffraction (SCXRD) determines the spatial arrangement of substituents. For example, the dihedral angles between the benzamide core and furan/thiophene groups can be measured to assess steric interactions. Software like SHELXL and Mercury are used for refinement and visualization .

Example Data :

ParameterValue (Hypothetical)
Crystal SystemMonoclinic
Space GroupP21/c
Dihedral Angle (Benzamide-Furan)45.2°
Dihedral Angle (Benzamide-Thiophene)38.7°

Q. What strategies optimize bioactivity in structurally related benzamide derivatives?

  • Structure-Activity Relationship (SAR) : Modifying the halogen (Cl/F) positions or heterocyclic substituents (furan vs. thiophene) can enhance target binding. For instance, fluorination at position 4 improves metabolic stability, while thiophene may increase lipophilicity .
  • In Silico Docking : Molecular docking with enzymes (e.g., Trypanosoma brucei inhibitors) predicts binding affinities. Substituent bulk and polarity are adjusted to fit active-site pockets .

Q. How are conflicting spectral data resolved (e.g., overlapping NMR signals)?

  • 2D NMR (COSY, HSQC) : Assigns coupled protons and correlates carbons with protons. For example, HSQC distinguishes N-CH2 signals from aromatic protons.
  • Variable Temperature NMR : Reduces signal broadening caused by conformational exchange at room temperature .

Methodological Notes

  • Synthetic Reproducibility : Use anhydrous conditions and inert atmosphere (N2/Ar) for alkylation steps to prevent side reactions .
  • Crystallization : Slow evaporation from ethanol/dichloromethane mixtures yields diffraction-quality crystals .

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